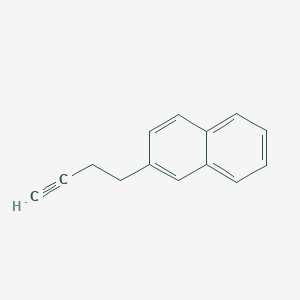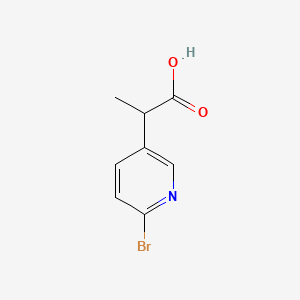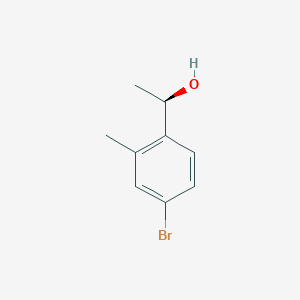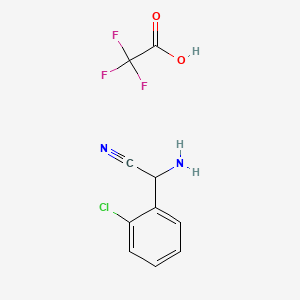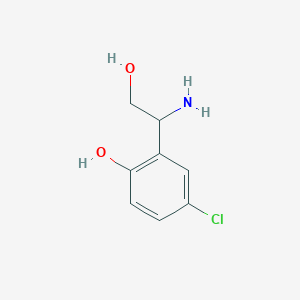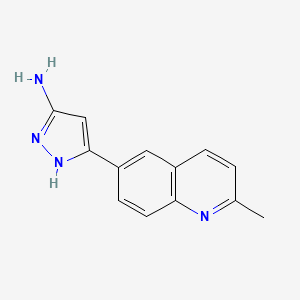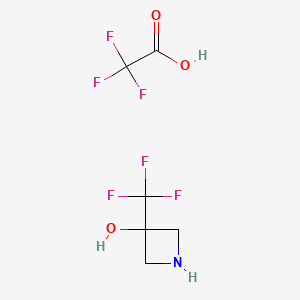
3-(Trifluoromethyl)azetidin-3-ol,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)azetidin-3-ol, trifluoroacetic acid is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both trifluoromethyl and azetidin-3-ol groups in its structure imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)azetidin-3-ol, trifluoroacetic acid typically involves the reaction of 3-(Trifluoromethyl)azetidin-3-ol with trifluoroacetic acid. One common method involves the use of trifluoromethylated azetidines, which are synthesized through nucleophilic substitution reactions. The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of 3-(Trifluoromethyl)azetidin-3-ol, trifluoroacetic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)azetidin-3-ol, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMSO or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Trifluoromethyl)azetidin-3-ol, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)azetidin-3-ol, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The azetidin-3-ol moiety may act as a nucleophile, participating in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)azetidine
- 3-(Trifluoromethyl)azetidin-2-one
- 3-(Trifluoromethyl)azetidin-3-amine
Uniqueness
Compared to similar compounds, 3-(Trifluoromethyl)azetidin-3-ol, trifluoroacetic acid is unique due to the presence of both trifluoromethyl and azetidin-3-ol groups, which impart distinct chemical and biological properties. Its enhanced lipophilicity and metabolic stability make it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C6H7F6NO3 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
2,2,2-trifluoroacetic acid;3-(trifluoromethyl)azetidin-3-ol |
InChI |
InChI=1S/C4H6F3NO.C2HF3O2/c5-4(6,7)3(9)1-8-2-3;3-2(4,5)1(6)7/h8-9H,1-2H2;(H,6,7) |
InChI Key |
XUEBLNFSVGWXKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetamide](/img/structure/B13582497.png)
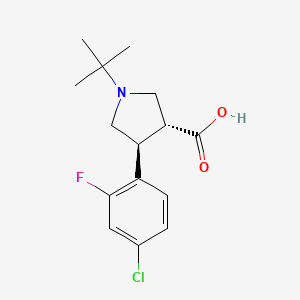
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol](/img/structure/B13582507.png)
![7-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide](/img/structure/B13582516.png)
![5-Amino-3-(3-imidazo[1,2-a]pyridyl)isoxazole](/img/structure/B13582521.png)
![3-{1-[(Tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidin-2-yl}propanoicacid](/img/structure/B13582527.png)
